Acetyl isobutyryl

Descripción general

Descripción

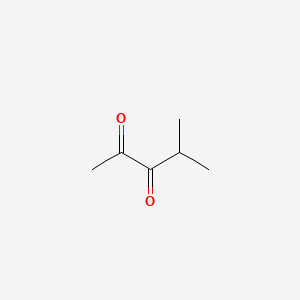

4-Methyl-2, 3-pentanedione, also known as acetyl isobutyryl or fema 2730, belongs to the class of organic compounds known as alpha-diketones. These are organic compounds containing two ketone groups on two adjacent carbon atoms. 4-Methyl-2, 3-pentanedione is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 4-methyl-2, 3-pentanedione is primarily located in the cytoplasm. 4-Methyl-2, 3-pentanedione is a sweet, buttery, and creamy tasting compound that can be found in alcoholic beverages, cereals and cereal products, coffee and coffee products, and crustaceans. This makes 4-methyl-2, 3-pentanedione a potential biomarker for the consumption of these food products.

Actividad Biológica

Acetyl isobutyryl, a derivative of isobutyric acid, has garnered attention in the field of biochemistry due to its potential biological activities and implications in various metabolic pathways. This article explores the biological activity of this compound, focusing on its role in enzymatic reactions, potential therapeutic applications, and its effects on cellular processes.

This compound can be represented by the chemical formula . It is structurally characterized by an acetyl group attached to an isobutyryl moiety. This compound plays a significant role in various biochemical pathways, particularly in the context of acyl-CoA metabolism.

1. Enzymatic Role

This compound acts as an acyl donor in various enzymatic reactions. Studies have shown that lysine isobutyrylation, a post-translational modification (PTM), can be catalyzed by histone acetyltransferases (HATs) such as p300 and HAT1. These enzymes utilize acetyl-CoA and potentially this compound as substrates to modify histones, influencing gene expression and chromatin dynamics .

2. Influence on Metabolic Pathways

The presence of this compound in metabolic pathways has been linked to the regulation of key enzymes involved in energy metabolism. For instance, it has been observed that high-fat diets can alter levels of acyl-CoA derivatives, including acetyl-CoA and isobutyryl-CoA, affecting histone acetylation patterns and subsequently gene expression related to metabolic health .

3. Clinical Implications

Dysregulation of isobutyryl-CoA metabolism, which includes the activity of this compound, has been associated with several metabolic disorders. A notable case study involving patients with isobutyryl-CoA dehydrogenase deficiency (IBDD) highlighted increased concentrations of C4-acylcarnitine and its correlation with clinical symptoms such as anemia and developmental delays . This suggests that understanding the biological activity of this compound could provide insights into therapeutic targets for metabolic diseases.

Table 1: Comparison of this compound with Related Compounds

| Compound | Molecular Formula | Role in Metabolism | Clinical Relevance |

|---|---|---|---|

| This compound | Acyl donor in PTMs | Dysregulation linked to IBDD | |

| Isobutyryl-CoA | Intermediate in fatty acid metabolism | Associated with energy balance | |

| Acetyl-CoA | Central metabolite in energy production | Key player in various metabolic pathways |

Case Studies

- Isobutyryl-CoA Dehydrogenase Deficiency :

- Dietary Impact on Acetyl Levels :

Aplicaciones Científicas De Investigación

Biochemical Research

Histone Modification Studies

Acetyl isobutyryl plays a significant role in the study of post-translational modifications (PTMs) of proteins, particularly histones. Recent research has identified lysine isobutyrylation (Kibu) as a novel PTM that influences gene expression and cellular physiology. This modification is facilitated by histone acetyltransferases such as p300 and HAT1, which exhibit isobutyryltransferase activity. The structural insights gained from X-ray crystallography have elucidated how isobutyryl-CoA interacts with these enzymes, providing a deeper understanding of epigenetic regulation .

Pathophysiological Implications

Dysregulation of isobutyryl-CoA levels has been linked to various metabolic disorders, including isobutyryl-CoA dehydrogenase deficiency (IBDD). This genetic condition results in multiple symptoms such as anemia and developmental delays. Understanding the catabolism of isobutyryl-CoA and its role in PTMs has significant implications for developing therapeutic strategies for related disorders .

Metabolic Engineering

Production of Acetate Esters

this compound is crucial in the biosynthesis of acetate esters, which are valuable in flavors, fragrances, and solvents. Recent studies have demonstrated the potential of Yarrowia lipolytica as a host for producing acetate esters through metabolic engineering. By optimizing culture conditions and enhancing acetyl-CoA supply, researchers achieved high production levels of isoamyl acetate, showcasing the compound's industrial relevance .

Synthetic Pathways for Acetyl-CoA Production

The construction of synthetic pathways utilizing acetyl-CoA has shown promise in improving carbon yields for industrial chemical production. By repurposing metabolic pathways to utilize both glucose and acetate, researchers have successfully increased the efficiency of producing compounds like isobutyl acetate (IBA). This dual-substrate approach minimizes carbon loss and balances redox cofactors during biosynthesis, highlighting the importance of this compound in metabolic engineering .

Therapeutic Applications

Potential Drug Development

Given its role in regulating histone modifications and influencing gene expression, this compound may serve as a target for drug development aimed at modulating epigenetic processes. The ability to manipulate levels of Kibu could lead to innovative therapies for diseases linked to epigenetic dysregulation, such as cancer and neurodegenerative disorders .

Summary Table: Applications of this compound

Propiedades

IUPAC Name |

4-methylpentane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4(2)6(8)5(3)7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENYBWHRLYZSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864077 | |

| Record name | 4-Methylpentane-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

yellow oil | |

| Record name | 4-Methyl-2,3-pentanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/92/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

116.00 to 118.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Methyl-2,3-pentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.941-0.950 (20°) | |

| Record name | 4-Methyl-2,3-pentanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/92/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7493-58-5 | |

| Record name | 4-Methyl-2,3-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl isobutyryl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl isobutyryl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylpentane-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpentane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL ISOBUTYRYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K372XXT72S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methyl-2,3-pentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-2.40 °C. @ 760.00 mm Hg | |

| Record name | 4-Methyl-2,3-pentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.